molecular formula C10H7ClN2O B3037820 6-(3-chlorophenyl)pyridazin-3(2H)-one CAS No. 62902-66-3

6-(3-chlorophenyl)pyridazin-3(2H)-one

货号: B3037820
CAS 编号: 62902-66-3
分子量: 206.63 g/mol
InChI 键: YRWWFLYKKZTALE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-(3-chlorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(3-chlorophenyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWWFLYKKZTALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287175
Record name 6-(3-Chlorophenyl)-3(2H)-pyridazinone
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URL https://comptox.epa.gov/dashboard/DTXSID901287175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62902-66-3
Record name 6-(3-Chlorophenyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62902-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Chlorophenyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Pyridazin 3 2h One Scaffold: a Cornerstone in Chemical Biology and Organic Synthesis

The pyridazin-3(2H)-one nucleus is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.govresearchgate.net Its six-membered ring containing two adjacent nitrogen atoms and a ketone group provides a versatile platform for the development of new therapeutic agents. nih.govscispace.com

The significance of this scaffold lies in its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. nih.govsarpublication.com Derivatives of pyridazin-3(2H)-one have been investigated for their potential in treating a variety of diseases.

Key Therapeutic Areas for Pyridazin-3(2H)-one Derivatives:

Therapeutic AreaExamples of Investigated Activities
Cardiovascular Diseases Vasodilator, antihypertensive, cardiotonic agents nih.govtandfonline.com
Oncology Anticancer, antitumor, inhibition of various kinases nih.govnih.gov
Inflammatory Diseases Anti-inflammatory, analgesic scispace.comsarpublication.com
Infectious Diseases Antimicrobial, antibacterial, antifungal scispace.combiomedpharmajournal.org
Neurological Disorders Anticonvulsant, neuroprotective researchgate.neteurekalert.org

The synthetic accessibility of the pyridazin-3(2H)-one core allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. researchgate.netscispace.com This adaptability has made it a valuable tool in both contemporary chemical biology and organic synthesis.

A Glimpse into the Research on 6 3 Chlorophenyl Pyridazin 3 2h One

While the broader pyridazinone class has been extensively studied, research specifically focused on 6-(3-chlorophenyl)pyridazin-3(2H)-one is more niche. The historical context for this specific compound is rooted in the broader exploration of 6-arylpyridazinones. The initial synthesis of pyridazine (B1198779) derivatives can be traced back to the work of Emil Fischer, who first prepared a pyridazine via the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org

The current research landscape for this compound often involves its use as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. actascientific.com The presence of the chlorine atom at the meta-position of the phenyl ring is of particular interest to medicinal chemists as halogen substituents can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Studies on closely related compounds, such as 6-(p-chlorophenyl)-pyridazin-3(2H)-one derivatives, have shown promising analgesic activity. actascientific.com Furthermore, various chlorinated pyridazin-3(2H)-ones have been investigated as potential anti-cancer agents. scholarena.com These findings suggest that this compound itself may possess interesting biological activities worthy of further investigation.

A Multifaceted Investigative Approach

Established Synthetic Pathways for the Pyridazin-3(2H)-one Core Formation in this compound

The formation of the pyridazin-3(2H)-one core is a foundational step in the synthesis of this compound. Over the years, several reliable and well-documented pathways have been established, primarily revolving around cyclocondensation reactions, modern cross-coupling techniques, and the strategic functionalization of pre-existing pyridazine (B1198779) structures.

Cyclocondensation Reactions Utilizing Hydrazine Derivatives for this compound

The most traditional and widely employed method for constructing the 6-arylpyridazin-3(2H)-one skeleton is the cyclocondensation reaction between a γ-keto acid and a hydrazine derivative. scispace.com In the context of this compound, the synthesis commences with the precursor 3-(3-chlorobenzoyl)propionic acid, which is reacted with hydrazine hydrate.

The mechanism involves an initial condensation between the ketone carbonyl of the γ-keto acid and one of the amino groups of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second amino group on the carboxylic acid moiety, followed by dehydration, yields the stable six-membered dihydropyridazinone ring. This is often followed by an aromatization step if a dihydropyridazinone is formed first. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or acetic acid. asianpubs.org

Table 1: Representative Conditions for Cyclocondensation Synthesis of 6-Arylpyridazin-3(2H)-ones

Precursor (γ-Keto Acid) Reagent Solvent Conditions Typical Yield
3-(3-chlorobenzoyl)propionic acid Hydrazine Hydrate Ethanol Reflux, 4-6 h Good to Excellent
3-benzoylpropionic acid Hydrazine Hydrate Ethanol Reflux Good

This pathway is valued for its operational simplicity and the ready availability of the starting materials.

Palladium-Catalyzed Cross-Coupling Strategies in this compound Synthesis

Modern synthetic chemistry offers powerful alternatives for C-C bond formation, with palladium-catalyzed cross-coupling reactions being at the forefront. The Suzuki-Miyaura reaction is a particularly effective strategy for synthesizing 6-arylpyridazinones. sci-hub.senih.govresearchgate.net This approach involves the coupling of a 6-halopyridazin-3(2H)-one, typically 6-chloropyridazin-3(2H)-one, with 3-chlorophenylboronic acid.

The catalytic cycle, driven by a palladium(0) complex, involves oxidative addition of the palladium catalyst to the C-Cl bond of the pyridazinone, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to furnish the desired this compound and regenerate the catalyst. The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Microwave irradiation is frequently employed to significantly reduce reaction times and improve yields. sci-hub.senih.govnih.gov

Table 2: Conditions for Microwave-Assisted Suzuki-Miyaura Coupling for 6-Arylpyridazinone Synthesis

Halide Substrate Boronic Acid Catalyst / Ligand Base Solvent Temperature & Time Yield Reference
6-chloro-5-dialkylaminopyridazinone Arylboronic acids CombiPhos Pd6 Cs₂CO₃ 1,4-Dioxane 135-140 °C, 30 min Moderate to Good sci-hub.senih.gov
6-chloro-5-dialkylaminopyridazinone Arylboronic acids Pd-SPhos Cs₂CO₃ 1,4-Dioxane 135-140 °C, 30 min Moderate to Good sci-hub.senih.gov
3-bromo-6-(thiophen-2-yl)pyridazine (Hetero)aromatic boronic acids Pd(PPh₃)₄ Na₂CO₃ DME / Ethanol 80 °C Fair to Low nih.gov

This methodology allows for the late-stage introduction of the aryl group, which is highly advantageous for creating diverse libraries of compounds.

Functionalization of Pre-formed Pyridazine Rings to Yield this compound

This strategy is intrinsically linked to the cross-coupling methods described previously but emphasizes the modification of a pre-existing heterocyclic core. The synthesis begins with a simple, accessible pyridazine ring, which is then elaborated.

A common precursor for this approach is 6-chloropyridazin-3(2H)-one. The chlorine atom at the C6 position is reactive towards palladium-catalyzed cross-coupling reactions, serving as a synthetic handle for the introduction of the 3-chlorophenyl substituent via a Suzuki-Miyaura reaction. sci-hub.senih.gov

An alternative two-step sequence involves starting with 3,6-dichloropyridazine (B152260). A regioselective Suzuki coupling can be performed to introduce the 3-chlorophenyl group at the C6 position, yielding 3-chloro-6-(3-chlorophenyl)pyridazine. Subsequent selective hydrolysis of the C3-chloro group, often achieved by heating in an acidic medium like glacial acetic acid, affords the final product, this compound. nih.gov This route offers a different strategic approach to the same target molecule by manipulating the reactivity of a dichlorinated pyridazine precursor.

Novel Approaches and Catalyst Development in this compound Synthesis

In line with the evolution of synthetic chemistry, new approaches are continually being developed to improve the efficiency, selectivity, and environmental footprint of pyridazinone synthesis. These include the application of green chemistry principles and the development of stereoselective methods for producing chiral analogues.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce waste and environmental impact in chemical manufacturing. nih.gov Several of these principles have been successfully applied to the synthesis of pyridazinone derivatives.

Microwave-Assisted Synthesis : As noted in the Suzuki-Miyaura coupling section, microwave irradiation is a powerful tool that dramatically shortens reaction times from hours to minutes and often increases product yields. asianpubs.orgsci-hub.senih.govmdpi.com This technique reduces energy consumption and allows for rapid optimization of reaction conditions.

Sustainable Solvents and Catalysts : Research has explored the use of environmentally benign reaction media. For instance, the use of recyclable ionic liquids has been shown to be effective for the synthesis of pyridazine derivatives, offering a non-volatile and often reusable alternative to traditional organic solvents. sioc-journal.cn

Solvent-Free and One-Pot Reactions : Performing reactions under solvent-free conditions, for example by grinding reactants together, minimizes the use of volatile organic compounds. ekb.egresearchgate.net Additionally, designing one-pot or multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, enhances efficiency and reduces waste. scispace.comekb.egresearchgate.net

These green approaches are directly applicable to the established synthetic pathways for this compound, offering more sustainable routes to its production.

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues of this compound

While this compound is an achiral molecule, the development of stereoselective methods is crucial for the synthesis of its chiral analogues, which may possess unique biological properties. Creating a chiral analogue requires the introduction of a stereocenter, typically on the pyridazinone ring or a substituent.

Several advanced strategies have been developed for the asymmetric synthesis of related pyridazinone structures:

Asymmetric Catalysis : A chiral copper hydride (CuH) complex has been used to catalyze the C-C bond-forming dearomatization of pyridazines. nih.gov This method allows for the direct, enantioselective 1,4-dearomatization of the heterocycle, which can then be converted into highly enantioenriched functionalized products. Another approach involves a three-component reaction employing chiral α,β-unsaturated acylammonium salts to deliver optically active tetrahydropyridazinones, which are saturated chiral analogues. nsf.gov

Biocatalysis : Enzymes offer high stereoselectivity under mild conditions. Lipase-catalyzed hydrolysis has been successfully used for the enantioselective synthesis of a chiral pyridazinone derivative, demonstrating the potential of biocatalysis in this area. documentsdelivered.com

Chiral Auxiliaries : The use of a covalently attached chiral auxiliary, such as a chiral oxazolidinone, can direct the stereochemical outcome of a reaction. This has been demonstrated in asymmetric aldol (B89426) reactions to form β-hydroxy esters, which are key chiral precursors for more complex molecules. rsc.org This principle could be applied to construct chiral side chains that are subsequently used to build chiral pyridazinone analogues.

These methodologies provide a powerful toolkit for accessing specific stereoisomers of chiral pyridazinone derivatives related to the target compound.

Flow Chemistry Applications for Scalable and Efficient Production of this compound

Flow chemistry involves the continuous pumping of reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which are common in the synthesis of heterocyclic scaffolds. The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, mitigating the risks of thermal runaways and improving product selectivity by minimizing the formation of byproducts. bohrium.com

For the scalable production of this compound, a hypothetical flow process could be designed based on the common synthetic route for 6-arylpyridazin-3(2H)-ones, which typically involves the condensation of a 4-oxo-4-(3-chlorophenyl)butanoic acid derivative with a hydrazine source. In a flow setup, streams of the keto-acid and hydrazine hydrate could be precisely mixed and heated in a coiled reactor to the optimal reaction temperature. The continuous nature of the process would allow for the production of large quantities of the target compound by simply extending the operation time. Furthermore, in-line purification techniques, such as liquid-liquid extraction or crystallization, could be integrated into the flow system to afford the final product with high purity.

The potential benefits of employing flow chemistry for the synthesis of this compound are summarized in the table below.

ParameterBatch SynthesisFlow Chemistry Synthesis (Hypothetical)
ScalabilityLimited by reactor size, often requires re-optimization for larger scales.Easily scalable by extending run time or "numbering-up" reactors.
SafetyHigher risk of thermal runaway with exothermic reactions.Excellent heat transfer minimizes risks, smaller reaction volumes enhance safety.
EfficiencyLonger reaction times and workup procedures.Reduced reaction times due to enhanced heat and mass transfer, potential for in-line purification.
Product QualityPotential for byproduct formation due to temperature gradients.Precise control over reaction parameters leads to higher selectivity and purity.
Table 1: Comparison of Batch vs. Hypothetical Flow Chemistry Synthesis for this compound.

Mechanistic Elucidation of Key Synthetic Steps for this compound

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic routes and controlling product outcomes. While specific experimental and computational studies on the formation of this compound are not extensively documented, the general mechanism for the formation of 6-arylpyridazin-3(2H)-ones from γ-ketoacids and hydrazine is well-established and can be analyzed through computational and spectroscopic methods.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, serves as a powerful tool for investigating reaction mechanisms at a molecular level. For the formation of this compound, these methods can be employed to model the key steps of the reaction: nucleophilic attack of hydrazine on the ketone, subsequent intramolecular cyclization, and dehydration to form the pyridazinone ring.

Transition state analysis would involve locating the saddle points on the potential energy surface corresponding to the highest energy barriers for each elementary step. The geometric parameters and vibrational frequencies of these transition states would provide insights into the nature of the bond-forming and bond-breaking processes. For instance, in a study on the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides, computational analysis was used to rationalize the favored transition state structure. rsc.org A similar approach could be applied to the cyclization step in the synthesis of this compound to understand the factors governing the regioselectivity of the ring closure.

Reaction StepDescriptionKey Species
1Nucleophilic attack of hydrazine on the ketone carbonyl.Reactants, Tetrahedral Intermediate
2Intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazone on the carboxylic acid carbonyl.Hydrazone Intermediate, Cyclic Intermediate
3Dehydration of the cyclic intermediate.Cyclic Intermediate, Product
Table 2: Key Steps in the Formation of this compound.

In-situ spectroscopic techniques are invaluable for monitoring the progress of a chemical reaction in real-time, providing kinetic data and helping to identify reaction intermediates. For the synthesis of this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could be employed.

Infrared (IR) Spectroscopy: Continuous monitoring of the reaction mixture using FT-IR spectroscopy would allow for the observation of changes in characteristic vibrational frequencies. liberty.edu The disappearance of the C=O stretching band of the starting γ-ketoacid and the appearance of the characteristic amide C=O and N-H stretching bands of the pyridazinone ring would indicate the progress of the reaction. liberty.edunih.gov The table below summarizes the expected key IR absorptions.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
γ-Ketoacid C=O (ketone)Stretching~1715-1680
γ-Ketoacid C=O (acid)Stretching~1760-1690
Pyridazinone C=O (amide)Stretching~1680-1630
Pyridazinone N-HStretching~3400-3200
Table 3: Key IR Absorptions for Monitoring the Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to monitor reaction kinetics. nih.govmdpi.com By taking aliquots from the reaction mixture at different time intervals, the conversion of the starting material to the product can be quantified by integrating the signals corresponding to specific protons or carbons. For instance, the disappearance of the signals corresponding to the methylene (B1212753) protons adjacent to the ketone in the starting material and the appearance of new signals for the protons on the pyridazinone ring would be indicative of product formation. nih.gov In-situ NMR spectroscopy, where the reaction is carried out directly in the NMR tube, would provide a continuous stream of data on the concentrations of reactants, intermediates, and products over time.

While specific experimental data for the spectroscopic monitoring of this compound synthesis is not available in the reviewed literature, the application of these standard techniques would be a crucial step in understanding and optimizing its formation.

Advanced Spectroscopic Methodologies for Structural Elucidation of this compound

Spectroscopic techniques are fundamental to determining the structure of organic molecules. For a compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, infrared and Raman spectroscopy, and mass spectrometry would be essential for a complete structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the case of this compound, ¹H NMR would provide information on the chemical environment of the protons on both the pyridazinone and chlorophenyl rings, revealing their electronic environment and proximity to other atoms. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule. However, specific chemical shifts and coupling constants for this compound are not documented in available literature.

Mass Spectrometry Techniques for Elemental Composition and Fragmentation Pattern Analysis of this compound

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern under ionization. For this compound, high-resolution mass spectrometry would confirm its molecular formula (C₁₀H₇ClN₂O). Analysis of the fragmentation pattern would provide clues about the connectivity of the atoms. While predicted mass-to-charge ratios can be calculated, experimental fragmentation data are not published.

X-ray Crystallographic Analysis of this compound and its Co-Crystals

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Conformations of this compound

A crystal structure of this compound would reveal the precise three-dimensional arrangement of its atoms in the solid state. This would include the planarity of the pyridazinone ring and the rotational orientation of the 3-chlorophenyl substituent relative to the heterocyclic core. Such data is crucial for understanding the molecule's shape and potential interactions with other molecules.

Analysis of Intermolecular Interactions and Crystal Packing in this compound

The way molecules pack in a crystal is determined by a variety of intermolecular forces, such as hydrogen bonding (e.g., involving the N-H and C=O groups of the pyridazinone ring) and π-π stacking between the aromatic rings. An analysis of the crystal packing would provide insights into the solid-state properties of the compound. While crystallographic data for other pyridazinone derivatives exist, allowing for general comparisons, specific data for this compound is unavailable. nih.goviucr.org

Computational Approaches to this compound Conformation and Tautomerism

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound at the atomic level. These methods are particularly useful for exploring transient structures, such as different conformers and tautomers, and for providing insights into the electronic characteristics that govern molecular behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and to explore its conformational preferences. researchgate.net

A key conformational parameter for this molecule is the dihedral angle between the pyridazinone ring and the 3-chlorophenyl ring. Due to steric hindrance between the ortho-hydrogen of the phenyl ring and the hydrogen at the 5-position of the pyridazinone ring, a completely planar conformation is generally not the most stable. DFT calculations on analogous 6-aryl-pyridazinone systems have shown that the phenyl ring is often twisted out of the plane of the pyridazinone ring. nih.gov For instance, in a related compound, 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the dihedral angle between the benzene (B151609) ring and the pyridazine ring was calculated to be 34.49° in the gas phase. nih.gov It is expected that this compound would adopt a similarly twisted conformation to minimize steric repulsion.

DFT calculations also provide valuable information about the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. uomphysics.net A smaller energy gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule, which is important for understanding intermolecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 6-Aryl-pyridazin-3(2H)-one

Calculated PropertyTypical Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVElectron-donating ability
LUMO Energy-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.0 eVChemical reactivity and stability
Dipole Moment (µ)2.0 to 4.0 DPolarity and solubility

Pyridazin-3(2H)-ones can exist in a tautomeric equilibrium between the lactam (amide) form and the lactim (enol) form. The position of this equilibrium is influenced by factors such as the substituents on the ring and the nature of the solvent. nih.govresearchgate.net For the parent pyridazin-3(2H)-one, computational studies have shown that the lactam form is significantly more stable than the lactim form. nih.govresearchgate.net

The tautomeric conversion between the lactam and lactim forms can be studied computationally by calculating the relative energies of the two tautomers and the energy barrier for the transition state connecting them. DFT calculations have been used to investigate this process for the unsubstituted pyridazin-3(2H)-one. nih.govresearchgate.net These studies have shown that the direct intramolecular hydrogen transfer has a high activation energy, while a dimer-assisted double hydrogen transfer has a much lower energy barrier. nih.gov The presence of the 6-(3-chlorophenyl) substituent is not expected to dramatically shift the equilibrium, and the lactam form is predicted to be the predominant tautomer in both solution and the solid state.

The solvent can play a crucial role in the tautomeric equilibrium. nih.gov Polar protic solvents can stabilize the lactam form through hydrogen bonding. Computational models that include solvent effects, either implicitly (e.g., Polarizable Continuum Model) or explicitly (by including solvent molecules in the calculation), are necessary to accurately predict the tautomeric equilibrium in solution. mdpi.com

Table 2: Calculated Relative Energies for Tautomers of Pyridazin-3(2H)-one (Lactam vs. Lactim)

TautomerRelative Energy (kcal/mol) in Gas PhaseExpected Predominance
Lactam (Amide)0.0 (Reference)High
Lactim (Enol)~10-15Low

While DFT calculations are excellent for finding energy minima and transition states, Molecular Dynamics (MD) simulations are used to explore the conformational space of a molecule over time, providing a dynamic picture of its behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule to move and change its conformation. tandfonline.com

For this compound, MD simulations can be used to sample the distribution of the dihedral angle between the phenyl and pyridazinone rings in different environments, such as in a vacuum, in a solvent box (e.g., water or DMSO), or when interacting with a biological target like a protein. tandfonline.commdpi.com These simulations can reveal the most populated conformations and the flexibility of the molecule.

In an aqueous environment, for example, MD simulations can show how water molecules interact with the polar groups of this compound, such as the carbonyl and N-H groups, and how these interactions might influence its conformational preferences. When studying the interaction with a protein, MD simulations can help to understand how the molecule fits into a binding pocket and which conformations are favored upon binding. tandfonline.com This information is invaluable for structure-based drug design.

Chemical Reactivity and Transformation Studies of 6 3 Chlorophenyl Pyridazin 3 2h One

Electrophilic Aromatic Substitution on the Chlorophenyl Moiety of 6-(3-chlorophenyl)pyridazin-3(2H)-one

The chlorophenyl substituent of this compound is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. The regioselectivity and kinetics of these reactions are governed by the electronic properties of both the chlorine atom and the pyridazinone ring.

Regioselectivity and Kinetics of Electrophilic Reactions on the Chlorophenyl Ring

The chlorine atom, being an ortho-, para-directing deactivator, and the pyridazinone ring, an electron-withdrawing group, collectively influence the position of electrophilic attack on the chlorophenyl ring. The chlorine atom's lone pairs can stabilize the arenium ion intermediate at the ortho and para positions through resonance. However, its inductive electron-withdrawing effect deactivates the ring towards substitution compared to benzene (B151609). The pyridazinone moiety further deactivates the phenyl ring, making electrophilic substitution challenging.

The positions ortho and para to the chlorine atom (C-2', C-4', and C-6') are the most likely sites for electrophilic attack. The pyridazinone ring at the C-1' position will exert a deactivating effect, primarily through inductive withdrawal, potentially influencing the ortho positions (C-2' and C-6') more significantly than the para position (C-4'). Therefore, substitution at the C-4' and C-6' positions is generally favored. The kinetics of these reactions are typically slower than those for benzene due to the deactivating nature of the substituents.

Halogenation, Nitration, and Sulfonation Studies of this compound

Specific studies on the direct halogenation, nitration, and sulfonation of this compound are not extensively documented in the readily available literature. However, based on the general principles of electrophilic aromatic substitution on similarly substituted aromatic rings, plausible reaction conditions and expected products can be inferred.

Halogenation: Bromination or chlorination would likely require a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) and would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the chlorine atom.

Nitration: The nitration of the chlorophenyl ring would typically be carried out using a mixture of concentrated nitric acid and sulfuric acid. ciac.jl.cn A study on the synthesis of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one involved the nitration of a precursor, β-benzoylpropionic acid, to introduce a nitro group at the meta position of the phenyl ring, which was subsequently reduced. ciac.jl.cn This suggests that nitration of the 3-chlorophenyl moiety would likely result in the introduction of a nitro group at the C-4' or C-6' position.

Sulfonation: Sulfonation can be achieved using fuming sulfuric acid (H₂SO₄/SO₃). wikipedia.org This reaction is reversible and the position of sulfonation would also be directed to the ortho and para positions relative to the chlorine atom. wikipedia.org The reaction of chlorobenzene (B131634) with sulfuric acid at high temperatures is known to produce bis-(4-chlorophenyl) sulfone, indicating that sulfonation occurs at the para position. google.com

Nucleophilic Reactivity of the Pyridazin-3(2H)-one Core of this compound

The pyridazin-3(2H)-one core possesses several sites susceptible to nucleophilic attack, primarily the nitrogen atoms and the carbonyl carbon.

Amidation and Alkylation Reactions at the Pyridazine (B1198779) Nitrogen Atoms

The nitrogen atoms of the pyridazinone ring can act as nucleophiles, participating in amidation and alkylation reactions. The N-2 position is generally more nucleophilic and sterically accessible for such reactions.

Alkylation: N-alkylation of pyridazinones is a common transformation. For instance, the reaction of a pyridazin-3(2H)-one derivative with 2-chloro-N-phenylacetamide in the presence of potassium bicarbonate and a phase-transfer catalyst can lead to N-alkylation at the N-2 position. tubitak.gov.tr

Amidation: Amide derivatives of pyridazinones have been synthesized, often by reacting an N-substituted pyridazinone containing a carboxylic acid moiety with an amine in the presence of a coupling agent. For example, amide derivatives of [6-(5-methyl-3-phenylpyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid have been prepared. nih.gov A similar strategy could be employed for the amidation of a suitably functionalized this compound.

A summary of representative N-alkylation reactions on pyridazinone cores is presented in Table 1.

Table 1: Examples of N-Alkylation Reactions on Pyridazinone Derivatives

Pyridazinone Substrate Alkylating Agent Base/Catalyst Solvent Product Reference
5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one 2-chloro-N-phenylacetamide K₂CO₃, BTBA - 2-{[5-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]}-N-phenylacetamide tubitak.gov.tr

Note: The table provides examples of N-alkylation on related pyridazinone structures to illustrate the general reactivity.

Reactivity of the Carbonyl Group and Potential for Reduction or Addition Reactions

The carbonyl group at the C-3 position of the pyridazinone ring is a key site for nucleophilic addition and reduction reactions.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group or a hydroxyl group depending on the reducing agent and reaction conditions. While specific reduction studies on this compound are scarce, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to secondary alcohols. rsc.org The reduction of a ketone with NaBH₄ typically proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. nih.gov

Addition of Organometallic Reagents: Grignard reagents and organolithium reagents are powerful nucleophiles that can add to the carbonyl group of pyridazinones. ambeed.comrsc.org The reaction of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones with Grignard reagents has been reported to yield products of addition to the carbonyl group. rsc.org This suggests that this compound would react similarly with organometallic reagents to form tertiary alcohols after acidic workup.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazinones. The chlorine atom on the phenyl ring and potentially a halogen atom introduced onto the pyridazinone core can serve as handles for these transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds between an organohalide and a boronic acid. 6-Chloropyridazinone derivatives can be coupled with various arylboronic acids under Suzuki-Miyaura conditions to afford 6-arylpyridazinones. nih.gov For example, the microwave-assisted Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with arylboronic acids has been reported to proceed in moderate to good yields. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines. wikipedia.org The Buchwald-Hartwig amination of 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide has been reported, demonstrating the applicability of this reaction to pyridazine-containing systems. researchgate.net

Representative examples of transition metal-catalyzed reactions on pyridazinone derivatives are summarized in Table 2.

Table 2: Examples of Transition Metal-Catalyzed Reactions on Pyridazinone Derivatives

Reaction Type Pyridazinone Substrate Coupling Partner Catalyst/Ligand Base Solvent Product Yield (%) Reference
Suzuki-Miyaura 6-chloro-5-(dimethylamino)pyridazin-3(2H)-one Phenylboronic acid Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH/H₂O 6-phenyl-5-(dimethylamino)pyridazin-3(2H)-one 75 nih.gov
Suzuki-Miyaura 6-chloro-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one 4-Methoxyphenylboronic acid Pd-SPhos K₃PO₄ Toluene/H₂O 6-(4-methoxyphenyl)-5-(pyrrolidin-1-yl)pyridazin-3(2H)-one 82 nih.gov

Note: The table provides examples of transition metal-catalyzed reactions on related pyridazinone structures to illustrate the general reactivity and potential for functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyridazine and pyridazinone systems. nih.gov These reactions allow for the introduction of a wide range of substituents onto the core structure of this compound, enabling the systematic modification of its physicochemical and biological properties.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used method for creating C-C bonds. wikipedia.orgorganic-chemistry.org In the context of this compound, the chlorine atom on the pyridazine ring (if present) or the chlorophenyl group can serve as the halide partner. For instance, the Suzuki-Miyaura cross-coupling of 6-chloro-5-dialkylaminopyridazinone with various arylboronic acids has been shown to proceed smoothly under microwave irradiation, yielding 6-aryl-substituted pyridazinones in moderate to good yields. nih.gov This suggests that the chlorine atom on the pyridazine ring of a suitably substituted this compound derivative could be selectively targeted for arylation.

A general method for the synthesis of functionalized pyridazinylboronic acids and their subsequent use in palladium-catalyzed cross-couplings with aryl/heteroaryl halides has also been described, providing access to a variety of aryl- and heteroarylpyridazines. nih.gov This approach could be adapted to synthesize boronic acid derivatives of this compound for further coupling reactions.

Heck Reaction:

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org The chloro group on the phenyl ring of this compound can be utilized as a handle for introducing alkynyl substituents. Studies on related pyridazinone systems, such as the Sonogashira cross-coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes, demonstrate the feasibility of this transformation. mdpi.com This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. synarchive.com

Table 1: Overview of Cross-Coupling Reactions for Functionalization of Pyridazinone Scaffolds
ReactionReactantsCatalyst/ReagentsProduct TypePotential Application to this compound
Suzuki-Miyaura CouplingOrganoboron compound + OrganohalidePalladium catalyst, BaseBiaryl compoundsArylation at the 3-chlorophenyl group or a halogenated pyridazine ring. nih.govnih.gov
Heck ReactionAlkene + Unsaturated halidePalladium catalyst, BaseSubstituted alkenesAlkenylation at the 3-chlorophenyl group. wikipedia.orgnih.gov
Sonogashira CouplingTerminal alkyne + Aryl/vinyl halidePalladium catalyst, Copper(I) co-catalyst, BaseArylalkynes, Conjugated enynesAlkynylation at the 3-chlorophenyl group. libretexts.orgmdpi.com

Directed C-H Functionalization Strategies on the Pyridazine Ring or Chlorophenyl Group

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, avoiding the need for pre-functionalized substrates. rsc.org For this compound, C-H functionalization can be directed to either the pyridazinone ring or the chlorophenyl group, depending on the reaction conditions and the directing group employed.

Research has demonstrated that the pyridazinone moiety itself can act as an internal directing group, facilitating ortho-selective C-H functionalization. rsc.org This approach has been successfully used for a variety of transformations, including arylation, olefination, and halogenation, offering a late-stage diversification of the pyridazinone scaffold. rsc.org

Another strategy involves the use of magnesium amide bases, such as TMPMgCl·LiCl, to achieve regioselective C-H magnesiation at the C-4 position of the pyridazinone ring. The resulting magnesiated intermediate can then be quenched with various electrophiles to introduce a range of functional groups. acs.orgresearchgate.net

While C-H functionalization of the pyridazine ring has been explored, the directed functionalization of the chlorophenyl group in this compound presents another avenue for structural diversification. The development of methods for the regioselective C-H activation of quinolines and other nitrogen-containing heterocycles provides a foundation for exploring similar transformations on the chlorophenyl ring of this compound. mdpi.com

Table 2: C-H Functionalization Approaches for Pyridazinone Derivatives
StrategyDirecting Group/ReagentPosition of FunctionalizationType of TransformationReference
Internal Directing GroupPyridazinone moietyortho- to the directing groupArylation, Olefination, Halogenation rsc.org
Directed ortho C-H MagnesiationTMPMgCl·LiClC-4 position of the pyridazinone ringIntroduction of various electrophiles acs.orgresearchgate.net

Photochemical and Electrochemical Transformations of this compound

The study of photochemical and electrochemical transformations provides valuable insights into the stability, degradation pathways, and redox properties of a molecule.

Photoreactivity and Photodegradation Pathways of this compound

Specific studies on the photoreactivity and photodegradation of this compound are not extensively documented in the available literature. However, the general behavior of pyridazinone derivatives under photochemical conditions can be inferred from related studies. The pyridazinone ring system, being a heteroaromatic compound, is expected to exhibit some degree of photochemical reactivity. The presence of the chlorophenyl substituent may also influence its photostability and the nature of its degradation products. Further research is needed to elucidate the specific photochemical behavior of this compound, including its quantum yield of degradation and the identification of its photoproducts.

Electrochemical Oxidation and Reduction Behavior of this compound

The electrochemical behavior of pyridazine derivatives has been the subject of several investigations, revealing their capacity to undergo both oxidation and reduction processes. electrochemsci.orgresearchgate.netsciencepubco.com The electrochemical properties are influenced by the nature and position of substituents on the pyridazine ring. mdpi.com

The reduction of pyridazine and its derivatives typically involves the transfer of two electrons and two protons to form the corresponding dihydropyridazine. The reduction potentials are sensitive to the electronic effects of the substituents. For this compound, the presence of the electron-withdrawing chlorophenyl group is expected to facilitate the reduction of the pyridazinone ring.

The oxidation of pyridazinone derivatives is also possible, although it may occur at higher potentials. The specific oxidation and reduction potentials of this compound would need to be determined experimentally using techniques such as cyclic voltammetry. Such studies would provide valuable information about its electronic structure and its potential applications in areas such as electrocatalysis or as a redox-active material. mdpi.com Research on the electrochemical behavior of pyridazine derivatives has also been relevant in the context of corrosion inhibition, where their adsorption on metal surfaces can alter the electrochemical processes. researchgate.net

Table 3: General Electrochemical Behavior of Pyridazine Derivatives
Electrochemical ProcessGeneral ObservationsInfluencing FactorsPotential Relevance to this compound
ReductionTypically a two-electron, two-proton process to form dihydropyridazine. mdpi.comSubstituent electronic effects, pH of the medium. mdpi.comThe chlorophenyl group may influence the reduction potential.
OxidationGenerally occurs at higher potentials compared to reduction.Substituent effects and the overall electronic structure of the molecule.Investigation would reveal its electron-donating ability.

Design, Synthesis, and Structure Activity Relationship Sar Studies of 6 3 Chlorophenyl Pyridazin 3 2h One Analogues

Rational Design Principles for Novel 6-(3-chlorophenyl)pyridazin-3(2H)-one Analogues

The design of new analogues is a scientifically driven process that leverages an understanding of molecular interactions and chemical properties to predict and achieve desired biological effects. For the this compound series, this involves targeted modifications to its core components.

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to create new molecules with similar biological properties to a parent compound by exchanging atoms or groups with alternatives that have similar physicochemical or topological characteristics. cambridgemedchemconsulting.com This approach is applied to enhance activity, modify selectivity, alter physical properties, or reduce toxicity. nih.gov

On the chlorophenyl ring , the 3-chloro substituent is a key feature. Bioisosteric replacements can be explored to probe the electronic and steric requirements of the target binding site. For instance, the chlorine atom could be replaced with other halogens (F, Br, I) or with groups of similar size and electronics, such as a trifluoromethyl (CF3) or cyano (CN) group. cambridgemedchemconsulting.com The phenyl ring itself can be substituted with other aromatic or heteroaromatic rings like pyridine (B92270) or thiophene (B33073) to explore alternative hydrogen bonding interactions or improved metabolic stability. cambridgemedchemconsulting.com

Within the pyridazine (B1198779) core , modifications are also conceivable. The carbonyl oxygen at the 3-position is a key hydrogen bond acceptor. A classical bioisosteric replacement would be to substitute it with a thione group (C=S), creating a pyridazine-3(2H)-thione derivative. researchgate.netnih.gov The nitrogen atoms of the pyridazine ring are also critical; altering their positions to create, for example, a pyrimidine (B1678525) or pyrazine (B50134) ring would constitute a significant bioisosteric shift, potentially leading to novel interactions with biological targets. nih.gov

Table 1: Examples of Bioisosteric Replacements for this compound

Original MoietyPositionBioisosteric ReplacementPotential Impact
Chlorine3-position of phenyl ring-F, -Br, -CF3, -CNModulate lipophilicity and electronic properties
Phenyl Ring6-position of pyridazinePyridyl, ThienylIntroduce new hydrogen bonding sites, alter metabolism
Carbonyl (C=O)3-position of pyridazineThione (C=S)Change hydrogen bonding capacity and electronic character
Pyridazine RingCore ScaffoldPyrimidine, PyrazineAlter core geometry and nitrogen atom positioning

Scaffold Hopping and Fragment-Based Design Strategies Inspired by this compound

Scaffold hopping is a more ambitious design strategy that aims to replace the core molecular framework (the scaffold) with a structurally different one while preserving the essential interactions required for biological activity. uniroma1.it This can lead to the discovery of novel chemical series with improved properties or a distinct intellectual property position. nih.gov Starting from this compound, one could computationally or conceptually identify alternative scaffolds that can present the key pharmacophoric elements—such as the 3-chlorophenyl group and a hydrogen bond donor/acceptor—in a similar spatial arrangement. researchgate.net For example, the pyridazinone ring could be replaced by other heterocyclic systems like phthalazinone, pyrazolo[1,5-a]pyrimidine, or even non-aromatic bicyclic systems. mdpi.comacs.org

Fragment-based design involves deconstructing the lead molecule into its key fragments and then rebuilding new molecules by combining these fragments with others from different chemical libraries. The 3-chlorophenyl group from the parent compound could be considered a key fragment. This fragment can then be combined with various novel cores identified through computational screening or chemical intuition to generate entirely new molecular architectures. nih.gov

Synthetic Strategies for Diverse Libraries of this compound Analogues

The efficient synthesis of a wide variety of analogues is crucial for exploring the structure-activity relationship (SAR). High-throughput and divergent synthetic methods are particularly valuable in this context.

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds. uomustansiriyah.edu.iqwikipedia.org These techniques allow for the simultaneous synthesis of tens to thousands of molecules, greatly accelerating the drug discovery process. nih.govnih.gov

A common approach involves immobilizing a key intermediate on a solid support, such as a Wang resin. researchgate.net For instance, a 3,6-dichloropyridazine (B152260) precursor can be attached to the resin. This resin-bound intermediate can then be subjected to a series of reactions in a parallel format, for example, a Suzuki coupling with a diverse array of boronic acids to introduce variability at the 6-position. researchgate.net Subsequent reactions can modify other parts of the molecule before the final products are cleaved from the resin for screening. This method allows for the systematic exploration of substitutions on the phenyl ring and other positions. youtube.comimperial.ac.uk

Divergent synthesis is an efficient strategy where a common intermediate is used as a branching point to generate a wide range of structurally distinct products. A typical synthesis of the 6-phenylpyridazin-3(2H)-one core involves the reaction of a substituted acetophenone (B1666503) with glyoxylic acid, followed by cyclization with hydrazine (B178648) hydrate (B1144303). acs.orgnih.gov

Starting with 3-chloroacetophenone, the key intermediate this compound can be prepared. This common precursor can then be used in various divergent pathways. For example, treatment with phosphorus oxychloride converts the pyridazinone into a 3-chloropyridazine (B74176) derivative. nih.govnih.gov This activated intermediate is highly versatile and can react with a multitude of nucleophiles—such as amines, hydrazines, or thiols—to generate a diverse library of analogues with different substituents at the 3-position. nih.govnih.gov

Table 2: Divergent Synthesis Pathways from a Common Precursor

Common PrecursorReagentResulting IntermediateSubsequent Reactions with...Final Analogue Class
This compoundPOCl33-chloro-6-(3-chlorophenyl)pyridazineHydrazine Hydrate3-hydrazinyl-6-(3-chlorophenyl)pyridazine
This compoundPOCl33-chloro-6-(3-chlorophenyl)pyridazineVarious Amines/Anilines3-amino-6-(3-chlorophenyl)pyridazine derivatives
This compoundP2S56-(3-chlorophenyl)pyridazine-3(2H)-thioneAlkylating Agents3-(alkylthio)-6-(3-chlorophenyl)pyridazine derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a predictive QSAR model, researchers can estimate the activity of newly designed, yet unsynthesized, analogues, thereby prioritizing synthetic efforts towards the most promising candidates.

For a series of this compound analogues, a QSAR study would begin by generating a dataset of synthesized compounds with their measured biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., LogP). researchgate.net

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that relates the descriptors to the observed activity. A robust QSAR model can provide valuable insights into the SAR of the series. For example, the model might reveal that increasing the electron-withdrawing character of a substituent at a specific position leads to higher activity, or that a certain molecular shape is preferred for optimal binding. researchgate.net Such insights are invaluable for the rational design of the next generation of more potent analogues.

Table 3: Key Components of a QSAR Study for Pyridazinone Analogues

ComponentDescriptionExample
Dataset A series of structurally related compounds with experimentally determined biological activity.20-30 analogues of this compound with IC50 values against a specific enzyme.
Molecular Descriptors Numerical values that characterize the physicochemical properties of the molecules.LogP (lipophilicity), Molar Refractivity (sterics), Dipole Moment (electronics), HOMO/LUMO energies.
Statistical Model A mathematical equation linking the descriptors to the biological activity.Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Validation Statistical tests to ensure the model is robust and has predictive power.Cross-validation (leave-one-out), prediction of an external test set of compounds.

Development of Predictive QSAR Models based on Physico-Chemical Descriptors of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For analogues of this compound, the development of a predictive QSAR model begins with a dataset of synthesized compounds with experimentally determined biological activities.

The process involves several key steps:

Data Set Preparation: A series of this compound analogues with measured biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors. mdpi.com

Model Generation: Statistical methods are employed to build a model that correlates the descriptors with biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Genetic Function Approximation (GFA) are common techniques used to generate the QSAR equation. researchgate.net The goal is to select the most relevant descriptors that best explain the variance in the observed activity.

For instance, a hypothetical QSAR study on a series of analogues might involve descriptors such as those shown in the table below.

Compound IDR-Group SubstitutionLogP (Hydrophobicity)Molecular Weight (MW)Topological Polar Surface Area (TPSA)Biological Activity (IC50, µM)
1-H2.1220.6549.75.2
2-CH32.5234.6849.73.8
3-OCH32.3250.6858.94.1
4-F2.2238.6449.74.9
5-Cl2.8255.0949.72.5

The resulting QSAR model would be an equation of the form: Biological Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

This equation can then be used to predict the activity of new, unsynthesized analogues, guiding synthetic efforts toward more potent compounds.

Statistical Validation and Interpretation of QSAR Models for this compound Derivatives

The reliability of a QSAR model is paramount, and it must be rigorously validated before it can be used for prediction. nih.gov Validation assesses the model's goodness-of-fit, robustness, and predictive power. nih.gov This process involves both internal and external validation techniques. uniroma1.it

Internal Validation: This method assesses the stability and robustness of the model using only the training set data. The most common technique is leave-one-out cross-validation (LOO-CV). In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The results are used to calculate the cross-validated correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. uniroma1.itresearchgate.net

External Validation: This is the most crucial test of a QSAR model's predictive power. nih.govmdpi.com The model, which was built using the training set, is used to predict the biological activity of the compounds in the external test set (compounds not used during model development). The predictive ability is assessed by the predicted correlation coefficient (R²pred). An R²pred value greater than 0.6 is typically required for a model to be considered predictive. uniroma1.it

Other statistical metrics used to validate a QSAR model include:

Coefficient of Determination (R²): Measures the goodness-of-fit of the model to the training data. An R² value close to 1.0 indicates a strong correlation. researchgate.net

Root Mean Square Error (RMSE): Indicates the deviation between predicted and actual values.

The interpretation of the validated model involves analyzing the descriptors included in the final QSAR equation. This provides insight into which molecular properties are most influential for the biological activity of the this compound derivatives, thereby informing future drug design.

Validation ParameterSymbolAcceptable ValueDescription
Coefficient of Determination> 0.6Measures how well the model fits the training data.
Cross-validated Correlation Coefficient> 0.5Assesses the model's internal predictive ability via cross-validation. uniroma1.it
External Prediction Correlation CoefficientR²pred> 0.6Evaluates the model's ability to predict the activity of an external test set. uniroma1.it

Pharmacophore Modeling and Ligand-Based Design for this compound

When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods are particularly valuable. mdpi.com Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is defined as the spatial arrangement of steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. mdpi.com

For the this compound series, a pharmacophore model can be generated from a set of structurally diverse and active analogues. The process involves superimposing the low-energy conformations of these active molecules and identifying the common chemical features that are essential for their biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

Once a statistically significant pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. mdpi.com It also provides a clear blueprint for the de novo design of new analogues, ensuring they possess the key structural features required for activity.

Elucidation of Essential Structural Features for Biological Interactions of this compound

Through pharmacophore modeling and SAR studies, the essential structural features of this compound analogues can be elucidated. For the pyridazinone scaffold, certain features are consistently identified as crucial for biological interactions. nih.gov

The core pyridazin-3(2H)-one ring itself contains key interaction points. The carbonyl oxygen at the 3-position and the nitrogen atom at the 2-position of the ring are effective hydrogen bond acceptors. The 6-(3-chlorophenyl) group provides a critical hydrophobic and aromatic feature, which often engages in pi-pi stacking or hydrophobic interactions within the target's binding pocket. ontosight.ai The chlorine substituent on the phenyl ring can further modulate the electronic properties and binding affinity of the molecule.

A validated pharmacophore model for pyridazin-3-one derivatives has been described as comprising two hydrogen bond acceptors and one aromatic ring feature. nih.gov

Structural FeaturePharmacophoric TypeRole in Biological Interaction
Pyridazinone Carbonyl Oxygen (C=O)Hydrogen Bond AcceptorForms hydrogen bonds with donor groups on the biological target.
Pyridazinone Nitrogen (N2)Hydrogen Bond AcceptorCan accept a hydrogen bond from the biological target.
3-Chlorophenyl RingAromatic/Hydrophobic FeatureEngages in hydrophobic and aromatic (e.g., pi-pi stacking) interactions. ontosight.ai
Substituent at N-2 positionVariable (HBD, HBA, etc.)Provides additional interaction points and modulates physicochemical properties.

Computational and Theoretical Studies on 6 3 Chlorophenyl Pyridazin 3 2h One and Its Biological Interactions

Molecular Docking Investigations of 6-(3-chlorophenyl)pyridazin-3(2H)-one with Protein Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. wjarr.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction.

Prediction of Binding Modes and Interaction Fingerprints for this compound

Molecular docking simulations are employed to predict how this compound would fit into the active site of a biological target. The process generates various possible binding poses and analyzes the non-covalent interactions that stabilize the complex. These interactions, often called an "interaction fingerprint," may include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces.

For the pyridazinone scaffold, docking studies against various protein targets have been reported. For instance, derivatives have been docked into the active sites of enzymes like HIV reverse transcriptase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). tandfonline.comresearchgate.net In a typical study, the pyridazinone core might form hydrogen bonds with key amino acid residues, while the aryl substituent—in this case, the 3-chlorophenyl group—engages in hydrophobic or pi-stacking interactions within a specific pocket of the active site. The position of the chlorine atom on the phenyl ring is critical, as it can influence the orientation of the ring and potentially form specific halogen bonds.

Table 1: Illustrative Interaction Fingerprint for a Pyridazinone Ligand in a Protein Active Site (Note: This table is a representative example based on studies of related pyridazinone derivatives and does not represent specific published data for this compound.)

Interaction TypeLigand Moiety InvolvedProtein Residue ExampleDistance (Å)
Hydrogen BondPyridazinone C=OTYR 1512.9
Hydrogen BondPyridazinone N-HSER 1223.1
HydrophobicChlorophenyl RingLEU 289, VAL 82N/A
Pi-Pi StackingPhenyl RingTRP 2294.5

Scoring Functions and Binding Affinity Prediction for this compound Derivatives

After generating binding poses, a scoring function is used to estimate the binding free energy of the ligand-protein complex. wjarr.com A more negative score typically indicates a more favorable binding affinity. These scores are used to rank different compounds or different poses of the same compound. Studies on various 6-arylpyridazinone derivatives often report binding affinity scores in terms of kcal/mol. amazonaws.com

For derivatives of 6-(p-chlorophenyl)pyridazin-3(2H)-one, docking studies against AChE and BChE have revealed significant inhibitory potential, with calculated binding parameters helping to rationalize the observed biological activity. researchgate.net Computational tools like AutoDock Vina are frequently used for such predictions. amazonaws.comrjptonline.org The predicted binding affinity for this compound would depend heavily on the specific protein target, but comparative studies with other derivatives would help in predicting its relative potency.

Molecular Dynamics Simulations for this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. For a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking and provide deeper insights into the energetic contributions to binding.

Analysis of Conformational Dynamics and Stability of this compound within Active Sites

Once a promising binding pose of this compound is identified through docking, an MD simulation can be run to observe its behavior within the active site over a period of nanoseconds. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability. A stable RMSD value over time suggests that the ligand remains securely in its binding pocket.

Conformational analysis of related pyridazinone structures has shown that the dihedral angle between the pyridazine (B1198779) and phenyl rings is a critical parameter. nih.gov For some biologically active derivatives, a near-planar arrangement is favored. osi.lvresearchgate.net MD simulations would reveal whether this compound can maintain an optimal conformation within the active site or if it undergoes significant conformational changes that might affect its binding.

Energetic Contributions and Solvent Effects on this compound Binding

MD simulations can be used to calculate the binding free energy with greater accuracy than docking scoring functions, often using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). This approach dissects the total binding energy into contributions from different force-field terms, such as van der Waals energy, electrostatic energy, and solvation energy. This allows for the identification of the key interactions driving the binding event. The explicit inclusion of water molecules in the simulation provides a realistic view of how solvent affects the ligand-receptor interaction, including the displacement of water molecules from the active site upon ligand binding, which can be energetically favorable.

Quantum Chemical Characterization of this compound's Electronic Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure and properties of a molecule with high accuracy. researchgate.netgsconlinepress.com These calculations provide insights into molecular geometry, reactivity, and spectroscopic properties.

Studies on various pyridazinone derivatives have utilized DFT calculations at levels like B3LYP/6-31G* to investigate their electronic properties. researchgate.netgsconlinepress.comresearchgate.net For this compound, these calculations would involve optimizing the molecular geometry to find the most stable conformation.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.gov The distribution of these orbitals shows where the molecule is most likely to donate or accept electrons. For a pyridazinone derivative, the HOMO is often distributed over the pyridazinone ring and the phenyl group, while the LUMO may be similarly delocalized.

Other calculated parameters, such as the molecular electrostatic potential (MEP) map, visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov These quantum chemical descriptors are valuable for understanding the molecule's intrinsic reactivity and its potential to interact with biological targets. mdpi.com

Table 2: Representative Quantum Chemical Properties for a 6-Arylpyridazinone Derivative (Note: This table presents typical values from DFT studies on related compounds and does not represent specific published data for this compound.)

ParameterDescriptionTypical Calculated Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8 eV
Energy Gap (ΔE)ELUMO - EHOMO4.7 eV
Dipole Moment (μ)Measure of molecular polarity3.5 Debye
Ionization Potential (I)Energy required to remove an electron6.5 eV
Electron Affinity (A)Energy released when an electron is added1.8 eV

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors for this compound

A Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity.

From the HOMO and LUMO energy values, a range of global reactivity descriptors can be calculated. These descriptors provide quantitative insights into the molecule's reactivity. The common reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. It is calculated as S = 1 / (2η).

Chemical Potential (μ): The escaping tendency of electrons from a system. It is calculated as μ = - (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. It is calculated as ω = μ² / (2η).

Without specific computational studies on this compound, a data table for these parameters cannot be generated.

Electrostatic Potential Surfaces and Charge Distribution Analysis of this compound Relevant to Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow denote areas with neutral or near-neutral potential.

An analysis of the MEP surface of this compound would reveal the electronegative and electropositive regions, which are critical for its interactions with biological targets. For instance, the nitrogen and oxygen atoms of the pyridazinone ring are expected to be electronegative centers, capable of forming hydrogen bonds with receptor sites. The distribution of charge across the chlorophenyl ring would also influence its binding properties.

A detailed charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide quantitative values for the partial charges on each atom. This information is fundamental for understanding the molecule's polarity and its ability to engage in electrostatic interactions, which are often key drivers of biological activity.

Due to the absence of specific research on this compound, a detailed description and visualization of its electrostatic potential surface and a quantitative charge distribution analysis cannot be provided.

Molecular Mechanisms of Biological Activity Associated with 6 3 Chlorophenyl Pyridazin 3 2h One

Enzyme Inhibition Studies of 6-(3-chlorophenyl)pyridazin-3(2H)-one at the Molecular Level

The ability of this compound derivatives to inhibit various enzymes is a key area of research for understanding their therapeutic potential.

Kinetic analyses have been instrumental in quantifying the inhibitory strength of pyridazinone derivatives against several enzyme targets. For example, various N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to neurodegenerative diseases. researchgate.netresearchgate.net The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values provide quantitative measures of a compound's potency. mdpi.comnih.gov For instance, certain N-substituted derivatives have shown Ki values for acetylcholinesterase in the nanomolar range, specifically between 10.2±4.0 and 20.9±7.6 nM, and for butyrylcholinesterase, between 0.70±0.34 and 1.67±1.12 nM. researchgate.net

Similarly, other pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov One such derivative, compound S5, which features a 3-chloro substituent, exhibited an IC50 value of 0.203 μM for MAO-B. nih.gov Kinetic studies revealed that this inhibition is competitive and reversible, with a Ki value of 0.155 ± 0.050 μM. researchgate.net

Table 1: Enzyme Inhibition Data for this compound Derivatives

Derivative Class Enzyme Target Inhibition Constant (Ki or IC50) Type of Inhibition
N-substituted-(p-chlorophenyl)pyridazin-3(2H)-ones Acetylcholinesterase (AChE) Ki: 10.2–20.9 nM researchgate.net Not specified
N-substituted-(p-chlorophenyl)pyridazin-3(2H)-ones Butyrylcholinesterase (BChE) Ki: 0.70–1.67 nM researchgate.net Not specified
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzalhydrazone) (Compound S5) Monoamine Oxidase B (MAO-B) IC50: 0.203 µM nih.gov Competitive, Reversible researchgate.net
6-substituted-3(2H)-pyridazinone-2-acetyl-2-(substituted benzalhydrazone) (Compound S5) Monoamine Oxidase B (MAO-B) Ki: 0.155 ± 0.050 µM researchgate.net Competitive, Reversible

While kinetic data provide insight into the potency of inhibition, understanding the structural basis of these interactions is crucial for rational drug design. As of now, publicly accessible databases lack co-crystallography or cryo-electron microscopy structures of this compound itself bound to an enzyme. nih.govresearchgate.net However, molecular docking studies have been employed to predict the binding modes of related pyridazinone derivatives within the active sites of enzymes like AChE and MAO-B. researchgate.netresearchgate.netsemanticscholar.org These computational models suggest that the pyridazinone core and its substituents form key interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the enzyme's active site, explaining their inhibitory activity. researchgate.net

Receptor Modulation and Ligand-Binding Mechanisms of this compound

The pyridazin-3(2H)-one scaffold is recognized for its ability to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs). nih.gov

Research has explored the interaction of pyridazinone derivatives with different receptor subtypes. For example, a class of 6-methyl-pyridazin-3(2H)-one derivatives has been identified as agonists for formyl peptide receptors (FPRs), which are GPCRs involved in the innate immune response. nih.gov Studies on other pyridazinone-arylpiperazine compounds have assessed their affinity and selectivity for α1-adrenoceptors over α2-adrenoceptors and 5-HT1A serotoninergic receptors. researchgate.net The selectivity of these compounds is highly dependent on the nature and position of substituents on both the pyridazinone and arylpiperazine rings. mdpi.com This highlights the tunability of the pyridazinone scaffold for achieving desired receptor subtype selectivity.

The distinction between orthosteric and allosteric binding is fundamental to understanding a ligand's functional effect. Orthosteric ligands bind to the primary, highly conserved site of the endogenous agonist, whereas allosteric modulators bind to a distinct, less conserved site. nih.gov Allosteric binding can fine-tune the receptor's response to the endogenous ligand rather than simply blocking or activating it. nih.gov Currently, specific studies determining whether this compound or its close analogs bind to receptor targets in an allosteric or orthosteric manner are not widely available in the scientific literature. Determining the precise binding mode is a critical next step to fully comprehend their functional consequences.

Cellular and Subcellular Effects of this compound at a Mechanistic Level

Investigation of Intracellular Signaling Pathway Perturbations by this compound

One of the key areas of investigation for pyridazinone derivatives is their role as anticancer agents, often exerting their effects through the induction of apoptosis (programmed cell death). nih.govresearchgate.net For instance, certain novel pyridazinone derivatives have been shown to induce apoptosis in human cancer cells. researchgate.net This process is often mediated through the intrinsic mitochondrial pathway, characterized by mitochondrial depolarization and the activation of caspase-3. researchgate.net Furthermore, some derivatives can induce the accumulation of poly-ubiquitinated proteins, suggesting an impairment of the proteasome system which can, in turn, trigger apoptotic pathways. researchgate.net

Another significant mechanism associated with pyridazinone compounds is the induction of oxidative stress. Some derivatives have been observed to increase the levels of reactive oxygen species (ROS) and lipid peroxidation in cancer cells. nih.gov This is often accompanied by a decrease in the activity of antioxidant enzymes such as glutathione (B108866) reductase (GR) and thioredoxin reductase (TrxR). nih.gov The resulting imbalance in cellular redox status can lead to oxidative damage and contribute to the induction of apoptosis.

In the context of cardiovascular effects, pyridazin-3(2H)-one derivatives have been explored as vasodilators. nih.gov The mechanisms underlying this activity can vary, with some compounds acting as phosphodiesterase (PDE) inhibitors. nih.gov By inhibiting PDEs, these compounds can increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. nih.gov

Target Deconvolution Strategies for Identifying Novel Protein or Nucleic Acid Binding Partners of this compound

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and potential therapeutic applications. For this compound, while specific target deconvolution studies have not been reported, several strategies could be employed based on the known activities of the broader pyridazinone class.

One common approach is affinity-based proteomics . This involves immobilizing the compound of interest, or a close analog, on a solid support and using it as "bait" to capture interacting proteins from cell lysates. The bound proteins can then be identified using mass spectrometry. This technique has been successfully used to identify kinase targets for other heterocyclic inhibitors.

Computational approaches , such as molecular docking and virtual screening, are also valuable tools. These methods can predict potential binding partners by simulating the interaction of the compound with the three-dimensional structures of known proteins. For example, molecular docking studies have been used to investigate the binding of pyridazinone derivatives to enzymes like JNK1 and PARP-1, suggesting these as potential targets. nih.govnih.gov

Another strategy is kinome profiling , where the compound is screened against a large panel of kinases to identify any inhibitory activity. Given that many pyridazinone derivatives have been reported to inhibit various kinases, this would be a relevant approach for this compound. nih.gov

Finally, considering that some pyridazinone-based guanidine (B92328) derivatives have been investigated as potential DNA minor groove binders, techniques such as DNA thermal denaturation experiments could be employed to assess the interaction of this compound with nucleic acids. nih.gov

Gene Expression and Proteomic Profiling in Response to this compound Exposure in In Vitro Models

Gene expression and proteomic profiling are powerful techniques to obtain a global view of the cellular response to a compound. Although specific data for this compound is not available, we can hypothesize the potential outcomes based on the known effects of related compounds on cancer cell lines.

Gene Expression Profiling:

Treatment of cancer cells with pyridazinone derivatives that induce apoptosis and oxidative stress would likely lead to significant changes in gene expression. We could expect to see upregulation of genes involved in:

Apoptosis: such as pro-apoptotic members of the Bcl-2 family (e.g., BAX, BAK), caspases, and p53 target genes. nih.gov

Stress response: including genes related to oxidative stress (e.g., heme oxygenase-1), DNA damage response, and the unfolded protein response. researchgate.net

Conversely, we might observe downregulation of genes involved in:

Cell cycle progression: such as cyclins and cyclin-dependent kinases.

Cell survival and proliferation: including anti-apoptotic genes (e.g., BCL-2) and components of pro-survival signaling pathways.

A hypothetical data table summarizing potential gene expression changes is presented below:

Gene CategoryPotential Gene RegulationAssociated Biological Process
ApoptosisUpregulation of BAX, CASP3; Downregulation of BCL2Induction of programmed cell death
Cell CycleDownregulation of CCND1, CDK4Cell cycle arrest
Oxidative StressUpregulation of HMOX1Cellular response to oxidative damage
ProliferationDownregulation of MYC, FOSInhibition of cell growth

Proteomic Profiling:

A proteomic analysis of cells treated with this compound would provide insights into the changes at the protein level, which are often more directly linked to cellular function. Based on the activities of similar compounds, a quantitative proteomic study might reveal:

Increased levels of cleaved caspases and PARP , indicative of apoptosis.

Alterations in the levels of proteins involved in redox homeostasis , reflecting the induction of oxidative stress. nih.gov

Changes in the abundance of cell cycle regulatory proteins .

Accumulation of poly-ubiquitinated proteins , suggesting inhibition of the proteasome. researchgate.net

A hypothetical data table summarizing potential proteomic changes is presented below:

ProteinPotential Change in AbundanceImplicated Cellular Process
Cleaved Caspase-3IncreasedExecution phase of apoptosis
Phospho-p53IncreasedDNA damage response, apoptosis
Cyclin D1DecreasedG1/S phase cell cycle progression
Thioredoxin ReductaseDecreasedAntioxidant defense
Poly-ubiquitin conjugatesIncreasedProteasome inhibition

It is crucial to reiterate that these are hypothesized outcomes based on the broader class of 6-phenylpyridazin-3(2H)-one derivatives. Rigorous experimental studies are necessary to elucidate the specific molecular mechanisms of this compound.

Advanced Research Methodologies and Future Directions for 6 3 Chlorophenyl Pyridazin 3 2h One Research

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for 6-(3-chlorophenyl)pyridazin-3(2H)-one

Artificial intelligence (AI) and machine learning (ML) are transforming small molecule drug discovery by enabling the rapid analysis of vast datasets to predict compound behavior. mdpi.com For this compound, AI/ML models can be leveraged to forecast a range of properties, thereby guiding research and development efforts.

A key application is the prediction of off-target interactions. mdpi.com Computational frameworks that combine ML-based target prediction with chemical similarity analysis can identify potential unintended binding partners for a given small molecule. mdpi.com By training models on extensive databases of known drug-target interactions, it is possible to generate a probable target profile for this compound. This approach can repurpose the compound for new therapeutic indications or flag potential liabilities early in development. mdpi.com For instance, ML models built from consensus scores of algorithms like artificial Neural Networks (aNN), Support Vector Machines (SVM), and Random Forest (RF) can predict ligand-target links with increasing accuracy. mdpi.com

Furthermore, these predictive models can be integrated with transcriptomics data from various tissues to refine hypotheses and suggest organ-specific applications. mdpi.com This allows researchers to prioritize testing this compound against targets that are highly expressed in tissues relevant to a specific disease, enhancing the efficiency of preclinical studies.

Predictive Model TypeApplication for this compoundPotential Outcome
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity based on the compound's chemical structure and the activities of related pyridazinone derivatives.Identification of key structural features for desired activity; prioritization of derivatives for synthesis.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) ModelsForecasting pharmacokinetic and toxicity profiles without initial in-vivo testing. drugtargetreview.comEarly identification of potential development challenges like poor bioavailability. eurekalert.org
Off-Target Prediction AlgorithmsScreening the compound against a large panel of known biological targets. mdpi.comDiscovering novel therapeutic uses (repurposing) and predicting potential side effects.
Target-Based Virtual ScreeningDocking the compound into the 3D structures of numerous proteins to predict binding affinity.Hypothesis generation for novel mechanisms of action.

Chemoinformatic Applications for High-Throughput Screening and Library Design of this compound Derivatives

Chemoinformatics provides the computational tools necessary to manage, analyze, and screen vast chemical libraries, making it indispensable for modern drug discovery. manuscriptpoint.com For this compound, chemoinformatic approaches are crucial for designing focused libraries of derivatives and enabling their efficient screening.

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds against a biological target. nih.gov Chemoinformatics enhances this process by facilitating the design of smarter, more targeted chemical libraries. Instead of random screening, a library of derivatives based on the this compound scaffold can be computationally generated. Virtual libraries can be created by systematically modifying the core structure—for example, by altering substituents on the phenyl ring or the pyridazinone core—and then filtering them based on calculated drug-like properties (e.g., Lipinski's rule of five, polar surface area).

An advanced strategy involves the use of DNA-Encoded Library Technology (DELT). nih.gov In this method, each unique chemical compound in a library is tagged with a distinct DNA barcode. This allows for the simultaneous screening of billions of molecules against a protein target. nih.gov A focused DEL could be constructed around the pyridazinone core, enabling the exploration of a massive chemical space to identify highly potent and specific binders derived from the this compound scaffold.

Chemoinformatic Tool/MethodApplication to this compound ResearchObjective
Virtual Library DesignIn silico generation of novel derivatives by adding various functional groups to the core scaffold.To explore chemical space and prioritize compounds for synthesis with improved properties.
Pharmacophore ModelingIdentifying the essential 3D arrangement of functional groups required for biological activity based on known active pyridazinones.To guide the design of new derivatives with a higher probability of being active.
Molecular DockingSimulating the binding of virtual derivatives into the active site of a target protein. researchgate.netTo rank potential derivatives based on predicted binding affinity and mode.
High-Content Screening (HCS) Data AnalysisAnalyzing complex datasets from cell-based imaging screens to understand the compound's effect on cellular phenotypes.To elucidate the mechanism of action and identify potential toxicity pathways.

Exploration of Novel Biological Targets for Pyridazin-3(2H)-one Scaffolds, Including this compound

The pyridazin-3(2H)-one scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. eurekalert.orgnih.gov This versatility suggests that this compound could have activities beyond its initially investigated purpose. A systematic exploration of novel targets is a promising future direction. Research has already identified numerous targets for various pyridazinone derivatives, which represent potential avenues for investigation. tandfonline.com

These targets span multiple disease areas, including cardiovascular conditions, cancer, and inflammatory disorders. nih.govtandfonline.comnih.gov For example, different pyridazinone derivatives have shown activity as phosphodiesterase (PDE) inhibitors, which are relevant for vasodilation, and as inhibitors of various kinases involved in cancer cell signaling. nih.govtandfonline.comnih.gov The exploration of such targets for this compound could uncover new therapeutic applications.

Potential Target ClassSpecific ExamplesTherapeutic RelevanceReference
Phosphodiesterases (PDEs)PDE3, PDE4Cardiovascular diseases (vasodilation), anti-inflammatory effects. nih.govnih.govsarpublication.com
KinasesB-RAF, FGFR, VEGFR, BTKTargeted cancer therapy, anti-inflammatory. tandfonline.com
Fatty Acid Binding ProteinsFABP4Metabolic diseases, diabetes, atherosclerosis, and cancer. mdpi.comsemanticscholar.org
Monoamine Oxidases (MAOs)MAO-A, MAO-BNeurodegenerative diseases (e.g., Parkinson's), depression. nih.govmdpi.com
Formyl Peptide Receptors (FPRs)FPR1, FPRL1Modulation of leukocyte inflammatory activities. nih.govnih.gov
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's disease. researchgate.net
DNA Minor Groove-Anticancer activity through interaction with DNA. nih.gov

Methodological Advancements in Characterization and Mechanism of Action Studies for Chemical Compounds like this compound

Defining the precise interaction between a compound and its target is fundamental to drug development. For a compound like this compound, advanced analytical and biochemical techniques are essential for both physicochemical characterization and elucidating its mechanism of action (MOA). crystalpharmatech.com

Modern material science techniques provide high-resolution information about the solid-state properties of a drug substance, which is critical for formulation and manufacturing. skpharmteco.com Techniques such as X-Ray Powder Diffraction (XRPD) are used for definitive identification and characterization of the compound's crystal form. skpharmteco.com

To understand how the compound works at a molecular level, a suite of advanced methods is employed. Affinity Selection-Mass Spectrometry (AS-MS), for example, is a powerful label-free technology that can identify and characterize the binding of small molecules to protein targets directly from complex mixtures. researchgate.net For determining the nature of enzyme inhibition, kinetic studies are performed to establish whether the compound acts as a competitive or non-competitive inhibitor and if the binding is reversible. mdpi.com These biochemical assays, combined with molecular docking studies, provide a comprehensive picture of the compound's MOA. researchgate.net

MethodologyPurposeInformation Gained
X-Ray Powder Diffraction (XRPD)Physicochemical CharacterizationIdentifies crystalline structure, detects polymorphism. skpharmteco.com
High-Resolution Mass Spectrometry (HRMS)Characterization & Quantitative AnalysisProvides exact mass for structural confirmation and enables sensitive quantification in complex biological matrices. drugtargetreview.com
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural ElucidationDefines the precise chemical structure and connectivity of atoms in the molecule. skpharmteco.com
Affinity Selection-Mass Spectrometry (AS-MS)Target Identification & BindingIdentifies protein targets that the compound binds to in a label-free manner. researchgate.net
Enzyme Kinetic StudiesMechanism of ActionDetermines the mode of enzyme inhibition (e.g., competitive, non-competitive) and inhibition constants (Ki). mdpi.com
Molecular DockingMechanism of ActionPredicts the binding pose and key molecular interactions between the compound and its target protein. researchgate.net
Cell-Based Functional AssaysMechanism of ActionMeasures downstream cellular effects of target engagement (e.g., changes in calcium levels, cytokine production). nih.govnih.gov

常见问题

Basic: What are the standard synthetic routes for 6-(3-chlorophenyl)pyridazin-3(2H)-one, and what are the critical optimization parameters?

Answer:
The synthesis typically involves cyclocondensation reactions. A common method involves reacting substituted phenylhydrazines with α,β-unsaturated carbonyl compounds under acidic conditions. For example, 6-aryl-4,5-dihydropyridazinones can be synthesized by reacting 6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one with aldehyde derivatives in ethanol using sodium ethoxide as a base, followed by acidification and recrystallization . Key optimization parameters include:

  • Solvent choice : Ethanol is preferred for its ability to dissolve reactants and stabilize intermediates.
  • Reaction time : Overnight stirring at room temperature ensures complete conversion.
  • Substituent effects : Electron-withdrawing groups (e.g., Cl) on the phenyl ring influence reactivity and yield.

Basic: How is this compound characterized using spectroscopic methods?

Answer:
Characterization relies on NMR and mass spectrometry :

  • ¹H NMR : Peaks for aromatic protons (δ 7.4–8.1 ppm) and pyridazinone ring protons (δ 6.9–7.0 ppm) are diagnostic. For example, 6-(4-chlorophenyl)pyridazin-3(2H)-one shows doublets at δ 8.05 (J = 9.9 Hz) and δ 7.01 (J = 9.9 Hz) for pyridazinone protons .
  • ¹³C NMR : Carbonyl signals appear at δ ~160 ppm.
  • LC-MS : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ at m/z 237.1 for the parent compound).

Advanced: How do structural modifications at specific positions influence the anticonvulsant activity of pyridazinone derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Position 6 : Substitution with electron-withdrawing groups (e.g., Cl) enhances activity. For instance, 6-(4-Cl-phenyl) derivatives showed prolonged seizure latency in INH-induced convulsion models compared to methyl-substituted analogs .
  • Position 4 : Arylidene substituents (e.g., 4-methylphenyl) improve lipophilicity and blood-brain barrier penetration. Compound 3d (4-methylphenyl) exhibited superior anticonvulsant activity (ED₅₀ = 12 mg/kg) .
  • Methodological note : Bioassays should compare latency periods and mortality rates using reference drugs (e.g., phenytoin) to validate efficacy .

Advanced: What green chemistry approaches have been applied to synthesize pyridazinone derivatives?

Answer:
Recent advances include ultrasound-assisted synthesis and solvent-free conditions:

  • Ultrasound irradiation : Reduces reaction time from hours to minutes. For example, 3-N-substituted pyridazinones were synthesized in 70–85% yield using ultrasound, avoiding toxic solvents .
  • Eco-friendly bases : Ethanolic sodium ethoxide replaces hazardous bases like NaH.
  • In silico validation : Computational tools (e.g., Tanimoto coefficient analysis) predict reaction feasibility and optimize conditions .

Advanced: How can in silico studies predict the pharmacokinetic and toxicity profiles of this compound derivatives?

Answer:
Computational workflows involve:

  • ADMET prediction : Tools like SwissADME calculate bioavailability, blood-brain barrier penetration, and CYP450 interactions. For example, derivatives with logP < 3 show better absorption .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity. Chloro-substituted analogs may require optimization to reduce hepatic strain.
  • Docking studies : Pyridazinones with morpholino or piperidine substituents show affinity for p38 MAP kinase (binding energy < -8 kcal/mol), suggesting therapeutic potential .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from experimental variables :

  • Model systems : In vivo (e.g., rodent convulsion models) vs. in vitro (e.g., enzyme inhibition assays) may yield divergent results. For example, methyl-substituted pyridazinones outperform chloro analogs in anticonvulsant assays but show lower enzyme inhibition .
  • Dosage and administration : Subcutaneous vs. intraperitoneal routes affect bioavailability.
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across studies.

Basic: What in vitro assays are used to evaluate the biological activity of pyridazinone derivatives?

Answer:
Common assays include:

  • Anticonvulsant screening : INH-induced convulsion models in mice .
  • Antimicrobial testing : Broth microdilution against Mycobacterium tuberculosis (MIC < 50 µg/mL for active compounds) .
  • Enzyme inhibition : p38 MAP kinase or COX-2 inhibition assays using fluorometric substrates .

Advanced: What strategies improve the metabolic stability of this compound derivatives?

Answer:

  • Bioisosteric replacement : Substitute chlorine with trifluoromethyl groups to reduce oxidative metabolism.
  • Prodrug design : Esterification of the pyridazinone ring improves oral bioavailability.
  • Cytochrome P450 avoidance : Avoid substituents prone to CYP3A4-mediated oxidation (e.g., unsubstituted alkyl chains) .

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